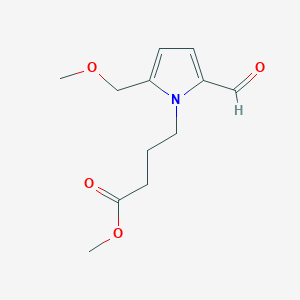
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol This compound is known for its unique structure, which includes a pyrrole ring substituted with a formyl group, a methoxymethyl group, and a butanoic acid ester group
Méthodes De Préparation
The synthesis of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-formyl-5-(methoxymethyl)pyrrole with butanoic acid and methanol in the presence of a catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The pyrrole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be compared with other similar compounds, such as:
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-acetic acid: This compound has a similar structure but with an acetic acid group instead of a butanoic acid ester group. It may have different chemical and biological properties due to the shorter carbon chain.
2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-propanoic acid: This compound has a propanoic acid group instead of a butanoic acid ester group, which may influence its chemical stability and biological activity.
Propriétés
Numéro CAS |
550348-26-0 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
methyl 4-[2-formyl-5-(methoxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11-6-5-10(8-14)13(11)7-3-4-12(15)17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Clé InChI |
XLRBRYWTMDPGLK-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(N1CCCC(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















